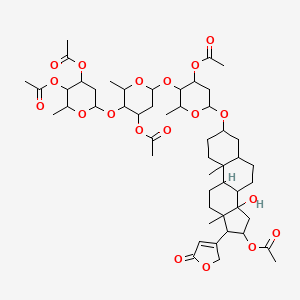
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, such as phenylhydrazine and ethyl acetoacetate, the indole core can be synthesized through Fischer indole synthesis.
Substitution Reactions: Introduction of the ethoxy group and the methylaminoethyl side chain can be achieved through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one
- 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one acetate
- 1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one sulfate
Uniqueness
1,3-Dihydro-3-ethoxy-1-(2-(methylamino)ethyl)-3-phenyl-2H-indol-2-one hydrochloride may exhibit unique properties due to its specific functional groups and molecular structure
Propriétés
Numéro CAS |
42773-60-4 |
|---|---|
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
2-(3-ethoxy-2-oxo-3-phenylindol-1-yl)ethyl-methylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-23-19(15-9-5-4-6-10-15)16-11-7-8-12-17(16)21(18(19)22)14-13-20-2;/h4-12,20H,3,13-14H2,1-2H3;1H |
Clé InChI |
NOHPNNIMEFRCQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2=CC=CC=C2N(C1=O)CC[NH2+]C)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


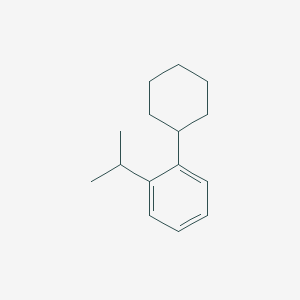
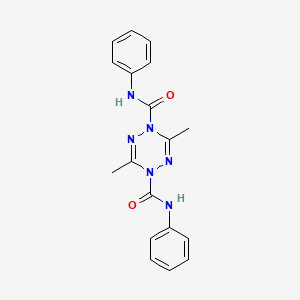
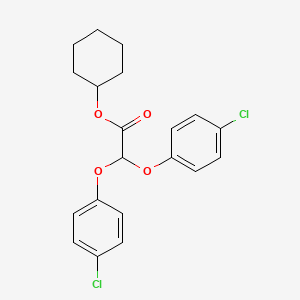
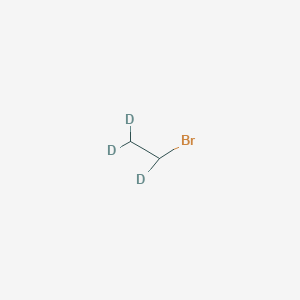
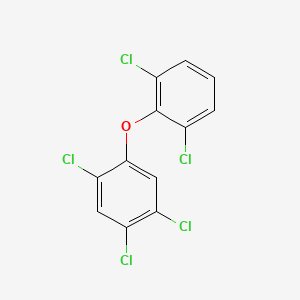
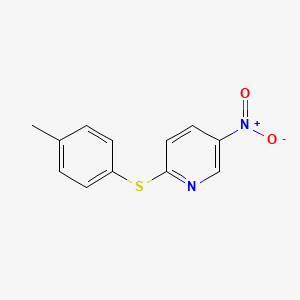
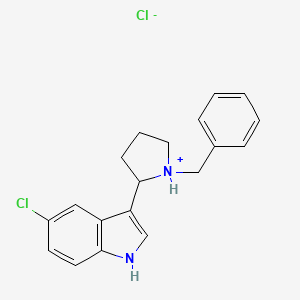

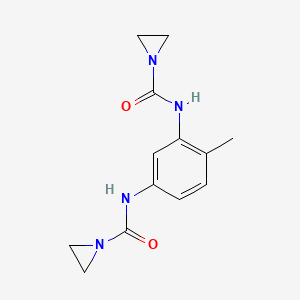
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)

